molecular formula C8H9FN2O2 B3039652 Methyl 2,3-diamino-5-fluorobenzoate CAS No. 1248541-61-8

Methyl 2,3-diamino-5-fluorobenzoate

Cat. No.: B3039652
CAS No.: 1248541-61-8
M. Wt: 184.17
InChI Key: ADEDGAKMZOCLDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-diamino-5-fluorobenzoate typically involves the esterification of 2,3-diamino-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, a continuous-flow double diazotization process can be employed to synthesize fluorinated aromatic compounds with high yield and purity . This method reduces reaction time and the amount of reagents required, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-5-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoates with different functional groups replacing the fluorine atom.

Scientific Research Applications

Methyl 2,3-diamino-5-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-diamino-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino groups and a fluorine atom in the aromatic ring can enhance its binding affinity and selectivity towards these targets . The compound may inhibit the activity of certain enzymes by forming stable complexes, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-diamino-4-fluorobenzoate
  • Methyl 2,3-diamino-6-fluorobenzoate
  • Methyl 2,3-diamino-5-chlorobenzoate

Uniqueness

Methyl 2,3-diamino-5-fluorobenzoate is unique due to the specific positioning of the fluorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds . The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2,3-diamino-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEDGAKMZOCLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A slurry of 2-amino-5-fluoro-3-nitro-benzoic acid methyl ester (1.8 g, 84.0 mmol) and 10% Pd/C (0.5 g) in methanol (50 mL) was hydrogenated with a hydrogen balloon for 2 h. After completion of the reaction, the reaction mixture was filtered over celite bed, concentrated to dryness. the resulting residue was purified by column chromatography using 30% ethyl acetate in hexane to obtain the title compound as off white solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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